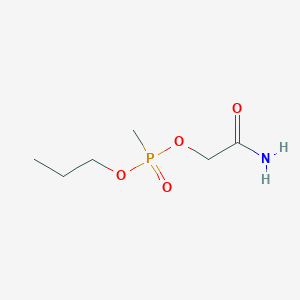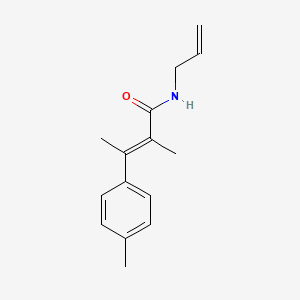
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves several steps. The starting materials typically include 2-butenamide and 4-methylphenyl derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product. The process may involve heating, stirring, and maintaining specific pH levels to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and yield. The industrial process may also include purification steps such as distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Butenamide, N-cyclopropyl-2-methyl-3-(4-methylphenyl)-, (E)-
- 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propynyl-, (E)-
Uniqueness
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is unique due to its specific structural features and chemical properties
Properties
CAS No. |
60548-36-9 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-methylphenyl)-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h5-9H,1,10H2,2-4H3,(H,16,17)/b13-12+ |
InChI Key |
USSPLFGFHXEMPX-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C)/C(=O)NCC=C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
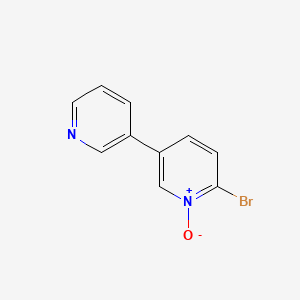
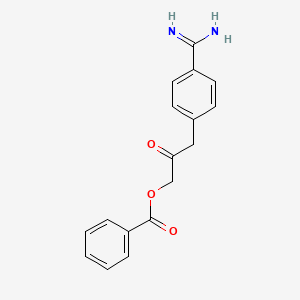
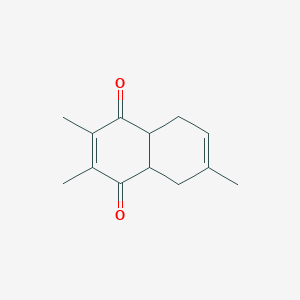


![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
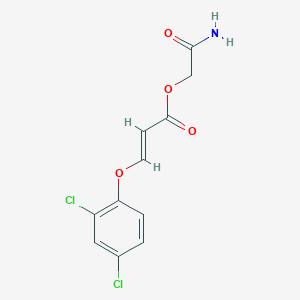
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

